REACTION_CXSMILES
|
O.[OH-].[Li+].[C:4]([O:8][C:9]([NH:11][C:12]1([C:25]([O:27]C)=[O:26])[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH2:13]1)=[O:10])([CH3:7])([CH3:6])[CH3:5]>O.C1COCC1.CO.CCOC(C)=O>[C:21]([O:20][C:18]([N:15]1[CH2:14][CH2:13][C:12]([NH:11][C:9]([O:8][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:10])([C:25]([OH:27])=[O:26])[CH2:17][CH2:16]1)=[O:19])([CH3:24])([CH3:23])[CH3:22] |f:0.1.2|
|
Name
|
Lithium hydroxide monohydrate
|
Quantity
|
8.13 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
13.88 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC
|
Name
|
|
Quantity
|
21.51 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
86 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
86 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 20° C. for 1 day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water (75 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×200 mL)
|
Type
|
WASH
|
Details
|
The organic extracts were washed with saturated brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.36 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |